2-(4-formyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(4-formyl-3-thiophen-3-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c13-5-8-3-12(4-9(14)15)11-10(8)7-1-2-16-6-7/h1-3,5-6H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCVJKWUBGAUHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C=C2C=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-formyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative notable for its potential biological activities. This compound features a thiophene ring, which is known for its role in various pharmacological properties, and a formyl group that may enhance its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C10H9N3O2S
- Molecular Weight : 217.25 g/mol
- CAS Number : 2098077-49-5
- Structure : The compound consists of a pyrazole ring connected to a thiophene moiety and an acetic acid group.
The biological activity of this compound likely involves interactions with various molecular targets, including:
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : It could bind to receptors modulating cellular signaling pathways.
The specific interactions depend on the structural characteristics of the compound, particularly the substituents on the pyrazole and thiophene rings.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that related compounds can inhibit the growth of various pathogens, including bacteria and fungi. For instance, certain pyrazole derivatives have demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Pyrazole compounds are also recognized for their anti-inflammatory properties. Studies have reported that derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. The anti-inflammatory activity is often assessed using assays measuring the inhibition of NF-kB activation .
Antitumor Activity
Some pyrazole derivatives have been investigated for their potential as antitumor agents. They have shown inhibitory effects against various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation . The structure–activity relationship (SAR) studies highlight that modifications to the pyrazole ring can significantly influence antitumor efficacy.
Study 1: Antimicrobial Evaluation
In a study evaluating antimicrobial activity, several pyrazole derivatives were synthesized and tested against common bacterial strains. The most active derivative exhibited an MIC value significantly lower than standard antibiotics, suggesting its potential as a new antimicrobial agent .
Study 2: Anti-inflammatory Assay
A series of experiments were conducted to assess the anti-inflammatory effects of pyrazole derivatives on LPS-induced inflammation in macrophages. Compounds showed dose-dependent inhibition of inflammatory markers, indicating their potential therapeutic application in inflammatory diseases .
Data Tables
Scientific Research Applications
Organic Synthesis
2-(4-formyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including:
- Condensation Reactions : The formyl group can undergo condensation with amines to form imines or amides.
- Electrophilic Substitution : The thiophene moiety can participate in electrophilic aromatic substitution, allowing further functionalization of the compound.
These reactions facilitate the development of more complex molecules that may exhibit enhanced properties or activities.
Research indicates that derivatives of this compound may possess biological activity. Potential applications include:
- Antimicrobial Agents : Some studies have suggested that pyrazole derivatives exhibit antimicrobial properties, making them candidates for drug development.
- Anti-inflammatory Agents : The ability to modify the structure could lead to compounds with anti-inflammatory effects, which are valuable in treating various diseases.
Material Science
The unique electronic properties of thiophene-containing compounds make them suitable for applications in material science:
- Organic Electronics : The compound can be utilized in the fabrication of organic semiconductors and photovoltaic devices due to its electronic properties.
- Sensors : Its sensitivity to environmental changes can be harnessed in the development of chemical sensors.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including those related to this compound. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.
Case Study 2: Organic Photovoltaics
Research into organic photovoltaic materials highlighted the use of thiophene derivatives in enhancing charge transport properties. The incorporation of this compound into polymer blends improved the efficiency of solar cells by optimizing light absorption and charge mobility.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrazole Ring
2-(4-Cyano-3-(Thiophen-3-yl)-1H-Pyrazol-1-yl)Acetic Acid
- Key Difference: The formyl group (–CHO) is replaced with a cyano group (–CN).
- This substitution could increase thermal stability but reduce solubility in polar solvents due to decreased hydrogen-bonding capacity .
- Molecular Weight : 233.25 g/mol (vs. 249.24 g/mol for the formyl analog, estimated based on structural similarity) .
2-[4-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Acetic Acid
- Key Differences : The formyl and thiophen-3-yl groups are replaced with methyl (–CH₃) and trifluoromethyl (–CF₃) groups.
- Impact : The –CF₃ group introduces strong hydrophobicity and electronegativity, which could enhance metabolic stability in pharmaceutical applications. However, the absence of the thiophene ring reduces opportunities for π-π stacking interactions in crystal structures .
Variations in Aromatic Substituents
2-[4-Formyl-3-(4-Methoxyphenyl)-1H-Pyrazol-1-yl]Acetic Acid
- Key Difference : The thiophen-3-yl group is replaced with a 4-methoxyphenyl group.
- Impact : The methoxy group (–OCH₃) is electron-donating, which could shift the electronic profile of the pyrazole ring, increasing nucleophilicity. The phenyl group may enhance crystallinity compared to the thiophene analog due to greater symmetry .
2-(5-Chlorobenzo[b]Thiophen-3-yl)Acetic Acid
- Key Difference : The pyrazole core is absent; the compound features a benzo[b]thiophene fused ring system.
- The chlorine substituent adds polarity, as evidenced by its melting point (153–155°C) .
Crystallographic and Conformational Analysis
- Evidence from isostructural pyrazole-thiazole hybrids (e.g., compounds in ) reveals that substituent bulkiness and planarity influence crystal packing. For instance, fluorophenyl groups in these hybrids adopt perpendicular orientations relative to the pyrazole plane, disrupting planarity .
- Structural refinement tools like SHELXL are critical for resolving such nuances .
Preparation Methods
Vilsmeier-Haack Formylation of Pyrazole Derivatives
The most common and authoritative method for introducing the formyl group at the 4-position of pyrazoles is the Vilsmeier-Haack reaction , which involves the reaction of pyrazole or its derivatives with a Vilsmeier reagent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
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- The pyrazole substrate (e.g., 3-(thiophen-3-yl)-1H-pyrazole derivatives) is treated with DMF and POCl3 under controlled heating conditions.
- The reaction typically proceeds at temperatures ranging from room temperature to reflux, depending on substrate reactivity.
- This method yields the corresponding 4-formyl-pyrazole derivatives with good to excellent yields.
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- The Vilsmeier reagent acts as an electrophilic formylating agent targeting the electron-rich 4-position of the pyrazole ring.
- When applied to hydrazonoyl derivatives or pyrazole precursors, the reaction efficiently installs the aldehyde functionality.
Applications to Target Compound:
- For 2-(4-formyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid, the pyrazole ring bearing the thiophen-3-yl group can be formylated at the 4-position using this method.
- Subsequent introduction of the acetic acid moiety at the N-1 position can be achieved via alkylation with haloacetic acid derivatives or ester hydrolysis of ethyl acetate analogs.
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrazole derivative + DMF/POCl3, heat | 4-formyl-3-(thiophen-3-yl)-1H-pyrazole | 70-85 | Typical Vilsmeier-Haack conditions |
| 2 | Alkylation with haloacetic acid or ethyl bromoacetate, base | This compound (or ester) | 60-75 | Followed by ester hydrolysis if needed |
(Scheme and detailed reaction pathways are described in Abdelhamid et al., Arkivoc 2021)
Alkylation of Pyrazole Nitrogen with Haloacetic Acid Derivatives
Following formylation, the introduction of the acetic acid side chain at the pyrazole nitrogen is commonly achieved by nucleophilic substitution:
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- The 4-formyl-3-(thiophen-3-yl)-1H-pyrazole is reacted with haloacetic acid derivatives such as bromoacetic acid or ethyl bromoacetate.
- The reaction is carried out in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like acetone or DMF.
- If an ester is introduced (e.g., ethyl bromoacetate), subsequent hydrolysis under acidic or basic conditions yields the free acetic acid.
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- Reflux in acetone or DMF for 4–6 hours.
- Base: K2CO3 or Na2CO3.
- Workup involves aqueous extraction, acidification, and purification by recrystallization or chromatography.
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- Yields range from 60% to 80% depending on substrate purity and reaction time.
- Purification is typically achieved by column chromatography or recrystallization from suitable solvents.
Alternative Green and Efficient Methods
Recent advances have explored greener and more efficient synthetic routes for pyrazole derivatives, which can be adapted for the target compound:
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- Microwave irradiation accelerates the condensation of thiophene carbaldehydes with pyrazolone derivatives in glacial acetic acid.
- Reaction times are reduced to minutes (e.g., 6 min at 300 W).
- This method provides rapid access to pyrazole derivatives with high purity and yield.
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- Ultrasonic waves facilitate the condensation of thiophene-2-carbaldehyde with pyrazolone under mild conditions.
- Reaction times are shortened (e.g., 16 min).
- The product is isolated by filtration and recrystallization.
Grinding Method (Mechanochemical Synthesis):
- Equimolar amounts of reactants and a catalytic amount of citric acid are ground manually in a mortar.
- The reaction proceeds without solvents, monitored by TLC.
- This solvent-free approach is environmentally friendly and efficient.
-
- While these methods have been reported for related pyrazole derivatives with thiophene substituents, adaptation to this compound synthesis is feasible, especially for the condensation and formylation steps.
Condensation of Pyrazolone with Thiophene-3-carboxaldehyde
A key step in the synthesis is the formation of the pyrazole ring substituted with thiophen-3-yl and formyl groups:
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- Pyrazolone derivatives react with thiophene-3-carboxaldehyde to form diol intermediates.
- These intermediates can undergo further condensation with active methylene compounds (e.g., ethyl acetoacetate) to introduce the acetic acid moiety.
-
- IR spectra show characteristic OH and C=N stretches.
- $$ ^1H $$ NMR reveals aldehyde proton signals (~10.75 ppm) and methyl groups (~2.39 ppm).
- Carbonyl carbons appear near 164–167 ppm in $$ ^{13}C $$ NMR.
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | N-phenyl pyrazolone + thiophene-3-carboxaldehyde | Room temp, stirring | Diol intermediate | 70-80 |
| 2 | Diol intermediate + ethyl acetoacetate | Heating, condensation | Ketoester intermediate | 65-75 |
| 3 | Hydrolysis and aromatization | Acid/base hydrolysis, heating | This compound | 60-70 |
Summary Table of Preparation Methods
Q & A
Q. What are the common synthetic routes for 2-(4-formyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid, and what key reaction conditions are required?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring. Key steps include:
- Condensation : Reaction of thiophen-3-yl boronic esters with formyl pyrazole intermediates under Suzuki-Miyaura coupling conditions .
- Acetylation : Introduction of the acetic acid moiety via nucleophilic substitution or ester hydrolysis. Refluxing in polar aprotic solvents (e.g., DMSO) under inert atmospheres is critical to prevent oxidation of the thiophene ring .
- Purification : Use of column chromatography or recrystallization from acetic acid to isolate the product .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- NMR Spectroscopy : H and C NMR confirm the presence of the thiophene (δ 7.0–7.5 ppm for aromatic protons) and pyrazole rings (δ 8.1–8.3 ppm for formyl protons) .
- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch of the formyl group) and ~2500–3300 cm (carboxylic acid O-H stretch) .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] for CHNOS) .
Q. How does the thiophene moiety influence the compound’s solubility and stability?
The hydrophobic thiophene ring reduces aqueous solubility, necessitating organic solvents (e.g., DMSO, acetonitrile) for in vitro assays. Stability studies under varying pH (4–9) and temperature (25–60°C) show degradation via formyl group oxidation, requiring storage at −20°C in inert atmospheres .
Advanced Research Questions
Q. What strategies mitigate side reactions during multi-step synthesis, especially concerning the thiophene moiety’s stability?
- Protection of Functional Groups : Temporarily masking the formyl group with acetals during reactive steps .
- Catalytic Optimization : Use of palladium catalysts (e.g., Pd(PPh)) for Suzuki coupling to minimize thiophene ring halogenation .
- Kinetic Control : Lowering reaction temperatures (<60°C) during acetylation to prevent thiophene ring decomposition .
Q. How can computational methods like DFT predict the compound’s reactivity and interactions with biological targets?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the formyl group’s LUMO suggests susceptibility to nucleophilic attack .
- Molecular Docking : Simulates binding to enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonds between the carboxylic acid group and Arg120/His90 residues .
Q. How do substituents on the pyrazole ring influence biological activity and physicochemical properties?
Comparative studies of derivatives (e.g., trifluoromethyl, phenyl, ethyl ester analogs) reveal:
- Lipophilicity : Trifluoromethyl groups increase logP, enhancing membrane permeability but reducing solubility .
- Bioactivity : The formyl group enables Schiff base formation with lysine residues in target proteins, critical for inhibitory activity (IC values: 0.5–10 μM in kinase assays) .
Q. What mechanistic insights explain the compound’s role in catalytic protodeboronation reactions?
The acetic acid moiety acts as a proton source in radical-mediated protodeboronation. Oxidation of methyl boron ate complexes with thiophenol generates thiyl radicals, which abstract hydrogen from the compound’s α-carbon, enabling boronic ester conversion to alkanes .
Methodological Considerations
- Data Contradictions : Discrepancies in reported bioactivity (e.g., IC variability) may arise from assay conditions (e.g., pH, redox agents). Validate results via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Crystallography : Use SHELXL for refining crystal structures, leveraging its robust handling of high-resolution data and twinning corrections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
